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Compound of Interest

Compound Name: (S)-Sunvozertinib

Cat. No.: B11930561 Get Quote

A comprehensive guide for researchers and drug development professionals on the efficacy,

safety, and experimental protocols of (S)-Sunvozertinib and its alternatives in non-small cell

lung cancer (NSCLC) with EGFR exon 20 insertion mutations.

This guide provides a detailed comparison of (S)-sunvozertinib with other approved and

standard-of-care treatments for patients with non-small cell lung cancer (NSCLC) harboring

epidermal growth factor receptor (EGFR) exon 20 insertion mutations who have progressed on

or after platinum-based chemotherapy. The data presented is compiled from publicly available

clinical trial results to inform ongoing research and development in this therapeutic area.

Efficacy and Safety Comparison
The following tables summarize the key efficacy and safety data from the pivotal clinical trials of

(S)-sunvozertinib (WU-KONG1), amivantamab (CHRYSALIS), and mobocertinib (Phase 1/2

study) in the target patient population.
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Treatment
(Trial)

Dosage
Patient
Population
(n)

Objective
Response
Rate (ORR)

Duration of
Response
(DoR)

Progressio
n-Free
Survival
(PFS)

(S)-

Sunvozertinib

(WU-

KONG1B)[1]

[2]

200 mg once

daily
85 45.9% 11.1 months 8.4 months

300 mg once

daily
107 45.8% 9.8 months 6.9 months

Amivantamab

(CHRYSALIS

)[3][4][5]

1050 mg (<80

kg) or 1400

mg (≥80 kg)

IV weekly for

4 weeks, then

every 2

weeks

81 40% 11.1 months 8.3 months

Mobocertinib

(Phase 1/2)

[6][7][8]

160 mg once

daily
114 28% 17.5 months 7.3 months

Platinum-

Based

Chemotherap

y (Various)[8]

[9]

Standard

regimens
N/A ~20-39% ~4-6 months ~4-7 months
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Treatment
Common Treatment-
Related Adverse Events
(TRAEs) (Grade ≥3)

Discontinuation Rate due
to TRAEs

(S)-Sunvozertinib (200 mg)[1]
Diarrhea (2.2%), Increased

creatine phosphokinase (6.6%)
4.4%

(S)-Sunvozertinib (300 mg)[1]

Diarrhea (18.0%), Increased

creatine phosphokinase

(12.6%)

7.2%

Amivantamab[3]

Rash, Infusion-related

reactions, Paronychia,

Hypokalemia (5%)

4%

Mobocertinib[7] Diarrhea (21%), Rash
4% (due to diarrhea and

nausea)

Experimental Protocols
A summary of the methodologies for the key clinical trials is provided below. For complete

details, referring to the full trial protocols is recommended.

(S)-Sunvozertinib: WU-KONG1 (NCT03974022)[2][10][11]
[12][13]

Study Design: A Phase 1/2, open-label, multicenter study with dose-escalation and

expansion cohorts. Part B was a pivotal Phase 2 study assessing two dose levels.

Inclusion Criteria: Patients aged 18 years or older with histologically or cytologically

confirmed locally advanced or metastatic NSCLC with a documented EGFR exon 20

insertion mutation, who had progressed on or after at least one line of platinum-based

chemotherapy. Patients were required to have an ECOG performance status of 0 or 1 and at

least one measurable lesion as per RECIST v1.1.

Dosing and Administration: (S)-Sunvozertinib was administered orally once daily at doses

of 200 mg or 300 mg in the expansion cohorts.
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Efficacy Assessment: Tumor response was evaluated by an Independent Review Committee

(IRC) according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1)

[1][3][6][10].

Safety Assessment: Adverse events were graded according to the National Cancer Institute

Common Terminology Criteria for Adverse Events version 5.0 (CTCAE v5.0)[7][11][12][13]

[14].

Amivantamab: CHRYSALIS (NCT02609776)[4][19][20][21]
[22]

Study Design: A Phase 1, open-label, multicenter, dose-escalation and dose-expansion

study.

Inclusion Criteria: Patients with advanced NSCLC. The expansion cohort included patients

with EGFR exon 20 insertion mutations who had progressed on platinum-based

chemotherapy.

Dosing and Administration: Amivantamab was administered intravenously. The

recommended Phase 2 dose was 1050 mg for patients weighing less than 80 kg and 1400

mg for patients weighing 80 kg or more, given weekly for the first 4 weeks and then every 2

weeks.

Efficacy Assessment: The primary endpoint was overall response rate, assessed by

investigators and an IRC based on RECIST v1.1.

Safety Assessment: Safety and tolerability were assessed by monitoring adverse events,

graded using CTCAE.

Mobocertinib: Phase 1/2 Study (NCT02716116)[8][9][19]
[23][24][25][26]

Study Design: A Phase 1/2, open-label, multicenter, dose-escalation and expansion study.

Inclusion Criteria: Patients with locally advanced or metastatic NSCLC with EGFR exon 20

insertion mutations who had progressed on or after platinum-based chemotherapy.
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Dosing and Administration: Mobocertinib was administered orally at a dose of 160 mg once

daily.

Efficacy Assessment: The primary endpoint was the confirmed objective response rate as

assessed by an IRC according to RECIST v1.1.

Safety Assessment: Adverse events were monitored and graded using CTCAE.

Signaling Pathway and Mechanism of Action
The diagram below illustrates the EGFR signaling pathway and the mechanisms of action for

(S)-sunvozertinib, amivantamab, and mobocertinib.
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Caption: EGFR signaling pathway and drug mechanisms.

(S)-Sunvozertinib and mobocertinib are small molecule tyrosine kinase inhibitors (TKIs) that

bind to the intracellular kinase domain of the mutated EGFR, thereby blocking downstream

signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK that drive cell proliferation and

survival[7][15][16]. Amivantamab is a bispecific antibody that targets both the EGFR and MET
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extracellular domains, inhibiting ligand binding and receptor signaling, and also mediating

antibody-dependent cell-mediated cytotoxicity[3][13].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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